molecular formula C11H13ClO2 B1429407 3-(Chloromethyl)-4-propoxybenzaldehyde CAS No. 1171935-92-4

3-(Chloromethyl)-4-propoxybenzaldehyde

Cat. No.: B1429407
CAS No.: 1171935-92-4
M. Wt: 212.67 g/mol
InChI Key: ZDDKUEAHJKSNKP-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-propoxybenzaldehyde is an organic compound characterized by a benzene ring substituted with a chloromethyl group at the third position and a propoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-4-propoxybenzaldehyde typically involves the chloromethylation of 4-propoxybenzaldehyde. This can be achieved through the reaction of 4-propoxybenzaldehyde with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)-4-propoxybenzaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products:

    Substitution: Formation of substituted benzaldehydes.

    Oxidation: Formation of 3-(Chloromethyl)-4-propoxybenzoic acid.

    Reduction: Formation of 3-(Chloromethyl)-4-propoxybenzyl alcohol.

Scientific Research Applications

3-(Chloromethyl)-4-propoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for studying biological pathways.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-4-propoxybenzaldehyde depends on its specific application. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, facilitating the attack by nucleophiles. In oxidation and reduction reactions, the aldehyde group undergoes electron transfer processes, leading to the formation of carboxylic acids or alcohols, respectively.

Comparison with Similar Compounds

    3-(Chloromethyl)benzaldehyde: Lacks the propoxy group, making it less hydrophobic.

    4-Propoxybenzaldehyde: Lacks the chloromethyl group, reducing its reactivity in nucleophilic substitution reactions.

    3-(Bromomethyl)-4-propoxybenzaldehyde: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and selectivity in chemical reactions.

Uniqueness: 3-(Chloromethyl)-4-propoxybenzaldehyde is unique due to the presence of both the chloromethyl and propoxy groups, which confer distinct reactivity and solubility properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

IUPAC Name

3-(chloromethyl)-4-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-2-5-14-11-4-3-9(8-13)6-10(11)7-12/h3-4,6,8H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDKUEAHJKSNKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201296810
Record name 3-(Chloromethyl)-4-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171935-92-4
Record name 3-(Chloromethyl)-4-propoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171935-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Chloromethyl)-4-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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